molecular formula C20H19ClN4O3 B2711931 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034619-68-4

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No. B2711931
CAS RN: 2034619-68-4
M. Wt: 398.85
InChI Key: ASBRMGGBKODXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Quinazoline derivatives have been synthesized and tested for their potential as antihypertensive agents. A series of piperidine derivatives with a quinazoline ring system demonstrated significant hypotension in a spontaneously hypertensive rat model, highlighting their potential in treating hypertension (Takai et al., 1986). This research provides insight into the pharmacological applications of quinazoline derivatives in cardiovascular health.

Antimicrobial and Antifungal Efficacy

New quinazoline derivatives have been synthesized and screened for their antimicrobial and antifungal activities. Notably, compounds exhibited selective antibacterial activity against Gram-positive bacteria, indicating their potential as templates for developing new antimicrobial agents (Eweas et al., 2021). Another study confirmed the antimicrobial efficacy of novel substituted piperazinyl-quinazolin-3(4H)-ones, underscoring the broad applicability of quinazoline derivatives in combating microbial infections (Raghavendra et al., 2008).

Stability Under Stressful Conditions

Research on the stability of quinazoline derivatives under stress conditions revealed that they are stable to UV radiation, elevated temperatures, and oxidants, but are unstable to hydrolysis in alkaline environments. This indicates their robustness under various storage conditions, an important consideration in pharmaceutical development (Gendugov et al., 2021).

Chemical Synthesis Innovations

A novel synthesis approach for quinazoline derivatives involving ultrasound-assisted, one-pot reactions demonstrates the ongoing innovation in the chemical synthesis of these compounds. This method leverages the unique reactivity of 2-aminobenzimidazoles and aromatic aldehydes to efficiently generate benzimidazo[2,1-b]quinazolin-1(1H)-ones, showcasing the versatility and adaptability of quinazoline synthesis techniques (Chen et al., 2016).

properties

IUPAC Name

3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-16-10-22-8-7-18(16)28-14-4-3-9-24(11-14)19(26)12-25-13-23-17-6-2-1-5-15(17)20(25)27/h1-2,5-8,10,13-14H,3-4,9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBRMGGBKODXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.